molecular formula C4H6N12O4 B14209988 Guanidine, N,N'''-1,2,4,5-tetrazine-3,6-diylbis[N'-nitro- CAS No. 756482-91-4

Guanidine, N,N'''-1,2,4,5-tetrazine-3,6-diylbis[N'-nitro-

Cat. No.: B14209988
CAS No.: 756482-91-4
M. Wt: 286.17 g/mol
InChI Key: VHEVCCRYDJDOKX-UHFFFAOYSA-N
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Description

Guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- is a nitrogen-rich heterocyclic compound known for its high thermal stability, insensitivity, and excellent detonation performance. This compound is particularly notable for its application as a green nitrogen-rich gas-generating agent, making it a valuable material in various industrial and scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- involves the reaction of guanidine salts with 3,6-bis-nitroguanyl-1,2,4,5-tetrazine. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the formation of the desired product. The guanidine salts used in the synthesis include guanidine, aminoguanidine, diaminoguanidine, and triaminoguanidine .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The use of advanced analytical techniques like FT-IR and X-ray single crystal diffraction ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as nitro and guanidine, which are reactive under specific conditions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications. For example, the oxidation of the compound can lead to the formation of nitroso derivatives, while reduction can yield amino derivatives .

Scientific Research Applications

Guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other nitrogen-rich compounds. In biology, it has been studied for its potential cytotoxic effects on certain cell lines. In medicine, it is being explored for its potential use in drug delivery systems due to its stability and reactivity. In industry, it is used as a gas-generating agent in airbags and other safety devices .

Mechanism of Action

The mechanism of action of guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- involves the release of nitrogen gas upon decomposition. This process is facilitated by the presence of nitro groups, which decompose to release nitrogen gas under specific conditions. The molecular targets and pathways involved in this process include the interaction of the compound with other reactive species, leading to the formation of stable products and the release of gas .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- include other nitrogen-rich heterocyclic compounds such as 3,6-diphenyl-1,2,4,5-tetrazine and 3-amino-1,2,4,5-tetrazine .

Uniqueness: What sets guanidine, N,N’‘’-1,2,4,5-tetrazine-3,6-diylbis[N’-nitro- apart from these similar compounds is its high thermal stability and insensitivity, making it a safer and more reliable option for applications requiring gas generation. Additionally, its ability to produce clean gases without solid residue further enhances its appeal as a green energetic material .

Properties

CAS No.

756482-91-4

Molecular Formula

C4H6N12O4

Molecular Weight

286.17 g/mol

IUPAC Name

2-[6-[[amino(nitramido)methylidene]amino]-1,2,4,5-tetrazin-3-yl]-1-nitroguanidine

InChI

InChI=1S/C4H6N12O4/c5-1(13-15(17)18)7-3-9-11-4(12-10-3)8-2(6)14-16(19)20/h(H3,5,7,9,10,13)(H3,6,8,11,12,14)

InChI Key

VHEVCCRYDJDOKX-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(N=N1)N=C(N)N[N+](=O)[O-])N=C(N)N[N+](=O)[O-]

Origin of Product

United States

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